1,3,5-Tri(4-pyrazolyl)benzene
Overview
Description
1,3,5-Tri(4-pyrazolyl)benzene, also known as H3BTP or 1,3,5-benzenetris(pyrazolate), is a compound with the molecular formula C15H12N6 . It is soluble in DMF and DMSO .
Synthesis Analysis
The synthesis of 1,3,5-Tri(4-pyrazolyl)benzene involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines have been used to afford the corresponding triarylamines in good yields .Molecular Structure Analysis
The molecular structure of 1,3,5-Tri(4-pyrazolyl)benzene consists of a benzene ring with three pyrazolyl groups attached at the 1, 3, and 5 positions . The InChI code for this compound is 1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) .Chemical Reactions Analysis
1,3,5-Tri(4-pyrazolyl)benzene has been used in the construction of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions with aromatic halides . The oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .Physical And Chemical Properties Analysis
1,3,5-Tri(4-pyrazolyl)benzene has a molecular weight of 276.3 . It is soluble in DMF and DMSO .Scientific Research Applications
Building Block for Metal Organic Frameworks
1,3,5-Tri(4-pyrazolyl)benzene is used as a building block for metal organic frameworks . These are 3D-microporous materials that find applications in gas adsorption and separation technologies .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which can be derived from 1,3,5-Tri(4-pyrazolyl)benzene, have excellent fluorescence . They can be used as photoluminescent and photorefractive materials .
Organic Nonlinear Optical Materials
The same 1,3,5-Triarylpyrazoline compounds also exhibit properties that make them suitable for use as organic nonlinear optical materials .
Hole Transport Materials
These compounds have better hole transport characteristics , making them useful in electronic devices.
Thermal Stability
1,3,5-Triarylpyrazoline compounds derived from 1,3,5-Tri(4-pyrazolyl)benzene have high thermal stability , which is a desirable property in many industrial applications.
Washing Resistance
These compounds also have better washing resistance , which could be beneficial in applications such as dyeing and printing.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMEKVZZCIYOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(4-pyrazolyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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